4-Amino-3-fluoropicolinaldehyde
Description
4-Amino-3-fluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, featuring an amino group at the 4-position and a fluorine atom at the 3-position of the pyridine ring. This compound belongs to the class of primary amines and aromatic aldehydes, which are critical intermediates in pharmaceutical and agrochemical synthesis. The aldehyde group renders it reactive in condensation and nucleophilic addition reactions, while the fluorine substituent enhances lipophilicity and may influence electronic properties.
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
4-amino-3-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-4(8)1-2-9-5(6)3-10/h1-3H,(H2,8,9) |
InChI Key |
BSVAXGTXZSLIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-fluoropicolinaldehyde typically involves the introduction of the amino and fluorine groups onto the pyridine ring. One common method includes the use of difluoroacetic acid or trifluoroacetic acid, tritylamine or t-butylamine as a protecting group, a 3,3-dialkoxyprop-1-yne, and a substituted methylene amine. The process involves several steps, including cyclization and deprotection, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include fluorinated pyridines, amino-substituted derivatives, and various oxidized or reduced forms of the compound .
Scientific Research Applications
4-Amino-3-fluoropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and nanocomposites
Mechanism of Action
The mechanism of action of 4-amino-3-fluoropicolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of the amino and fluorine groups allows it to form strong interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Amino-3-fluoropicolinaldehyde with three analogs, focusing on synthesis, physicochemical properties, and applications.
Structural and Functional Group Differences
Key Observations :
- Fluorine vs. Chlorine: The 3-fluoro substituent in this compound may confer greater metabolic stability compared to 3-chloro analogs, as fluorine’s electronegativity reduces susceptibility to enzymatic oxidation. However, chlorine’s larger atomic size could enhance steric effects in reactions.
- Aldehyde Reactivity: The aldehyde group in this compound is more electrophilic than the amide or ether groups in 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide, enabling distinct reactivity in cross-coupling or Schiff base formation .
Physicochemical Properties
| Property | This compound | 4-Aminopicolinaldehyde | 3-Chloro-4-aminopicolinaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | ~154.1 (estimated) | ~136.1 | ~152.5 |
| Solubility (Polarity) | Low in water; moderate in DMSO | Higher in water | Low in water |
| Melting Point | Not reported | Not reported | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
